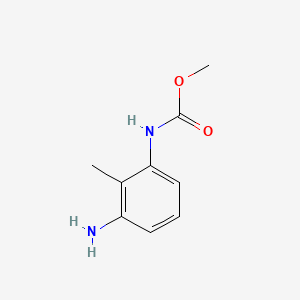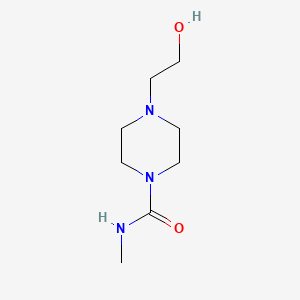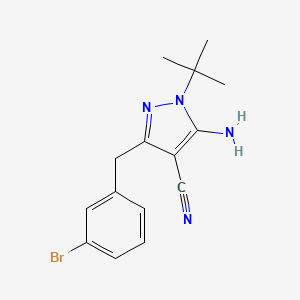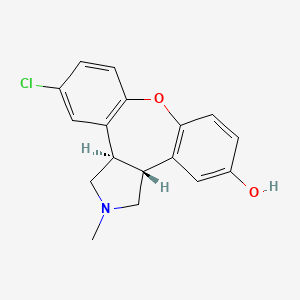![molecular formula C8H15NO6 B583423 N-[2-<sup>13</sup>C]Acetil-D-glucosamina CAS No. 478518-89-7](/img/structure/B583423.png)
N-[2-13C]Acetil-D-glucosamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-13C]Acetyl-D-glucosamine is a labeled derivative of N-acetyl-D-glucosamine, where the carbon-2 position is enriched with the carbon-13 isotope. This compound is significant in various biochemical and medical research applications due to its role in metabolic studies and its use as a tracer in nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-13C]Acetyl-D-glucosamine is widely used in scientific research, including:
Chemistry: As a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of glucose derivatives in biological systems.
Medicine: Used in research on glycosylation processes and the development of glycosylated drugs.
Industry: Employed in the production of labeled biomolecules for research and diagnostic purposes.
Mecanismo De Acción
Target of Action
N-[2-13C]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. It has been found to interact with Angiotensin-converting enzyme , Acetylcholinesterase , and Glucosylceramidase in humans . These enzymes play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, and lipid metabolism respectively .
Mode of Action
It is known to be involved inglycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Biochemical Pathways
N-[2-13C]Acetyl-D-glucosamine is involved in several biochemical pathways. It is a key component in the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) . UDP-GlcNAc is an activated building block for protein glycosylation, which is an important regulatory mechanism in the development of many prominent human diseases including cancer and diabetes . The pathways from glucose to the four biochemical subunits are outlined .
Result of Action
The result of N-[2-13C]Acetyl-D-glucosamine’s action is complex and multifaceted. It is involved in the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activates the peptidoglycan biosynthesis process . This makes the organism susceptible to beta-lactam antibiotics . Additionally, it is known to be involved in the activation or deactivation of enzymes or transcription factors .
Action Environment
The action of N-[2-13C]Acetyl-D-glucosamine can be influenced by environmental factors. For instance, nutrient availability is one major factor that determines the degree of phenotypic antibiotic tolerance . In an attempt to test if specific nutrients can reverse phenotypic tolerance, N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . It could strongly re-sensitize a tolerant population of E. coli to ampicillin .
Direcciones Futuras
GlcNAc holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host . It also has potential applications in numerous biomedical fields, including tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment, and other useful purposes .
Análisis Bioquímico
Biochemical Properties
N-[2-13C]Acetyl-D-glucosamine plays a significant role in biochemical reactions. It interacts with several SARS-CoV-2 proteins that are responsible for its pathogenicity . These proteins include the SARS-CoV-2 spike receptor-binding domain, RNA-binding domain of nucleocapsid phosphoprotein, refusion SARS-CoV-2 S ectodomain trimer, and main protease 3clpro .
Cellular Effects
The effects of N-[2-13C]Acetyl-D-glucosamine on various types of cells and cellular processes are profound. It influences cell function by binding with SARS-CoV-2 proteins, which play an important role in SARS-CoV-2’s infection and evade the immune system .
Molecular Mechanism
N-[2-13C]Acetyl-D-glucosamine exerts its effects at the molecular level through binding interactions with biomolecules. It has been found to bind with SARS-CoV-2 proteins, leading to potential inhibition of the virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[2-13C]Acetyl-D-glucosamine can be synthesized through the chemical modification of D-glucosamineThis can be achieved through isotopic exchange reactions or by using labeled precursors .
Industrial Production Methods
Industrial production of N-[2-13C]Acetyl-D-glucosamine often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis process is catalyzed by chitinase enzymes, which break down chitin into its monomeric units, including N-acetyl-D-glucosamine. The labeled compound is then obtained by incorporating the carbon-13 isotope during the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-13C]Acetyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce N-acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it into N-acetyl-D-glucosamine alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
Oxidation: N-acetyl-D-glucosaminic acid.
Reduction: N-acetyl-D-glucosamine alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version of the compound.
N-acetylgalactosamine: A similar amino sugar with a different stereochemistry.
Glucosamine: The non-acetylated form of the compound.
Uniqueness
N-[2-13C]Acetyl-D-glucosamine is unique due to the presence of the carbon-13 isotope, which makes it a valuable tool for metabolic studies and nuclear magnetic resonance spectroscopy. This isotopic labeling allows for precise tracking and analysis of biochemical processes, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QYOANZLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)



![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)


![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
